6-BroMo-2-chloro-dibenzothiophene
Description
Properties
CAS No. |
1332939-25-9 |
|---|---|
Molecular Formula |
C12H6BrClS |
Molecular Weight |
297.59804 |
Synonyms |
6-BroMo-2-chloro-dibenzothiophene |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 6-bromo-2-chloro-dibenzothiophene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the exact placement of the halogen substituents and the connectivity of the entire carbon-hydrogen framework can be established.
The substitution pattern of this compound (C₁₂H₆BrClS) results in a molecule with no planes of symmetry, meaning all six aromatic protons and all twelve carbons of the dibenzothiophene (B1670422) core are chemically non-equivalent. This would lead to six distinct signals in the ¹H NMR spectrum and twelve distinct signals in the ¹³C NMR spectrum.
¹H NMR Spectroscopy : The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the anisotropic effects of the fused ring system. Protons ortho to the electronegative bromine and chlorine atoms would experience the greatest deshielding and thus appear at the lowest field.
¹³C NMR Spectroscopy : The aromatic carbons are expected in the range of 110-145 ppm. The carbons directly bonded to the halogens (C-2 and C-6) will be significantly influenced. The carbon attached to chlorine (C-2) will show a downfield shift due to chlorine's high electronegativity. Conversely, the carbon bonded to bromine (C-6) may experience a less pronounced downfield shift or even an upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of bromine influences shielding. researchgate.netnih.gov
Halogen NMR : While theoretically possible, NMR of halogen nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br is not routinely performed for structural elucidation of organic molecules. These nuclei are quadrupolar, which leads to very broad resonance signals, making it difficult to obtain high-resolution data for positional assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted chemical shifts (δ) are estimated based on substituent effects on a dibenzothiophene core.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-1 | 7.8 - 8.2 | C-1: 122 - 126 |
| H-3 | 7.4 - 7.7 | C-2: 130 - 134 |
| H-4 | 7.9 - 8.3 | C-3: 124 - 128 |
| H-7 | 7.5 - 7.8 | C-4: 121 - 125 |
| H-8 | 7.3 - 7.6 | C-5a: 138 - 142 |
| H-9 | 8.0 - 8.4 | C-6: 118 - 122 |
| C-7: 128 - 132 | ||
| C-8: 123 - 127 | ||
| C-9: 125 - 129 | ||
| C-9a: 135 - 139 | ||
| C-9b: 134 - 138 |
Given the complexity of the predicted 1D spectra with multiple overlapping signals, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. It would be used to trace the connectivity of protons on each of the benzene (B151609) rings (e.g., H-7, H-8, H-9 and H-1, H-3, H-4).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure by connecting fragments identified by COSY and assigning the quaternary (non-protonated) carbons, such as those at the ring junctions and those bearing the halogen substituents. For instance, the proton at H-1 would show an HMBC correlation to the carbon bearing the chlorine atom (C-2).
Table 2: Expected Key HMBC Correlations for Structural Assignment
| Proton | Expected Key Correlations (2-3 bonds) |
|---|---|
| H-1 | C-2 (Cl), C-3, C-9b |
| H-3 | C-2 (Cl), C-4, C-4a |
| H-4 | C-3, C-5a, C-9b |
| H-7 | C-6 (Br), C-8, C-5a |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the covalent bonds within the molecule. youtube.com These techniques are complementary and can confirm the presence of key functional groups and structural motifs.
The spectrum of this compound would be dominated by vibrations characteristic of its aromatic core and the carbon-halogen bonds.
Aromatic C-H Stretch : Strong bands are expected in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretch : Multiple sharp bands of variable intensity would appear in the 1610-1450 cm⁻¹ region, characteristic of the fused aromatic ring system.
C-S Stretch : Vibrations involving the carbon-sulfur bond of the thiophene (B33073) ring typically appear in the fingerprint region and can be difficult to assign definitively but are expected.
C-Cl and C-Br Stretches : The stretching vibrations for the carbon-chlorine and carbon-bromine bonds are key signatures, though they appear in the complex fingerprint region. The C-Cl stretch is anticipated in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, typically between 680-500 cm⁻¹. smu.edu
Out-of-Plane Bending : Strong bands in the 900-675 cm⁻¹ region arise from C-H out-of-plane bending ("wags"), which are characteristic of the substitution pattern on the aromatic rings.
Table 3: Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Ring Stretch | 1610 - 1450 |
| C-H Out-of-Plane Bending | 900 - 675 |
| C-Cl Stretch | 850 - 550 |
| C-S Stretch | 750 - 600 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, MS would provide unambiguous confirmation of its elemental composition due to the unique isotopic signatures of chlorine and bromine.
The molecular ion peak would be highly characteristic. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. ucalgary.calibretexts.org This combination results in a distinctive cluster of peaks for the molecular ion (M⁺):
M⁺ peak : Contains ³⁵Cl and ⁷⁹Br.
M+2 peak : Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.
M+4 peak : Contains ³⁷Cl and ⁸¹Br.
The relative intensities of these peaks can be calculated based on the natural abundance of the isotopes, providing a definitive signature for a compound containing one chlorine and one bromine atom. youtube.comwhitman.edu The expected ratio for the M⁺ : M+2 : M+4 peaks would be approximately 3:4:1.
Fragmentation of the molecular ion would likely proceed through the loss of the halogen atoms, as the C-Br and C-Cl bonds are the weakest. libretexts.orgyoutube.com Common fragmentation pathways would include the sequential loss of a bromine radical (•Br) and a chlorine radical (•Cl), followed by potential fragmentation of the dibenzothiophene core, such as the loss of a CS fragment.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z | Predicted Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₁₂H₆³⁵Cl⁷⁹BrS | 295.9062 | ~75% (Normalized to M+2) |
| [M+2]⁺ | C₁₂H₆³⁷Cl⁷⁹BrS / C₁₂H₆³⁵Cl⁸¹BrS | 297.9033 | 100% |
| [M+4]⁺ | C₁₂H₆³⁷Cl⁸¹BrS | 299.9003 | ~25% |
| [M-Br]⁺ | C₁₂H₆³⁵ClS | 216.9798 | Variable |
X-ray Crystallography for Solid-State Structural Elucidation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information by mapping the electron density of the atoms in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
While a crystal structure for this specific compound is not publicly available, analysis of the parent dibenzothiophene reveals a nearly planar tricyclic system. nih.gov A crystallographic study of this compound would confirm the planarity of the fused ring core and provide exact measurements of the C-Cl, C-Br, and C-S bond lengths. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or halogen bonding, which govern the material's bulk properties.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound is characterized by the bond lengths, bond angles, and dihedral angles that define the spatial relationship of its constituent atoms. While specific experimental crystallographic data for this exact compound is not publicly available, theoretical calculations and data from analogous halogenated dibenzothiophenes provide a reliable model of its structure.
The core dibenzothiophene structure consists of two benzene rings fused to a central thiophene ring. This framework is largely planar. The carbon-carbon (C-C) bond lengths within the aromatic rings are expected to be intermediate between those of single and double bonds, typical for aromatic systems. The carbon-sulfur (C-S) bond lengths in the thiophene ring are influenced by the aromaticity of the system. The introduction of halogen substituents, a chlorine atom at the 2-position and a bromine atom at the 6-position, creates specific C-Cl and C-Br bonds whose lengths are consistent with those in other aryl halides.
Table 1: Representative Geometrical Parameters for this compound Note: These are typical, representative values based on related structures and computational models in the absence of a specific crystal structure for this compound.
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Angle | C-S-C | ~91.5° |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Dihedral Angle | The fused ring system is nearly planar |
Investigation of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
In the solid state, the arrangement and packing of this compound molecules are governed by noncovalent intermolecular interactions. The presence of halogen atoms and the extended aromatic system gives rise to specific and significant forces, namely halogen bonding and π-π stacking.
Halogen Bonding: Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. acs.orgmdpi.com In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C-X (X = Cl, Br) covalent bond. acs.org This positive region can interact favorably with electron-rich areas on adjacent molecules, such as the lone pairs of the sulfur atom or the π-electron clouds of the aromatic rings. The strength of halogen bonds increases with the polarizability of the halogen atom, generally following the trend I > Br > Cl > F. acs.orgnih.gov Therefore, the bromine atom at the 6-position is expected to form stronger halogen bonds than the chlorine atom at the 2-position. These interactions play a crucial role in directing the self-assembly of molecules in crystal engineering. etamu.edud-nb.info
π-π Stacking: The large, planar aromatic surface of the dibenzothiophene core facilitates π-π stacking interactions. nih.gov This is an attractive noncovalent interaction between the electron clouds of adjacent aromatic rings. mdpi.com In the crystal lattice, molecules of this compound can arrange in a stacked fashion, often in an offset or slipped-parallel orientation to minimize repulsive forces and maximize attraction. d-nb.infomdpi.com These stacking interactions are fundamental in stabilizing the crystal structure of many polycyclic aromatic compounds and influence their electronic properties. researchgate.netacs.org The interplay between halogen bonding and π-π stacking dictates the final crystal packing arrangement. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic spectroscopy provides insight into the electronic structure and excited-state properties of this compound. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals, while photoluminescence involves the emission of light as the molecule relaxes from an excited state back to the ground state.
The UV-Vis absorption spectrum of dibenzothiophene and its derivatives is dominated by π-π* electronic transitions within the conjugated aromatic system. nist.gov For the parent dibenzothiophene, these transitions result in characteristic absorption bands in the ultraviolet region. The introduction of halogen substituents onto this aromatic core modifies the electronic structure and, consequently, the absorption and emission properties. iastate.edu
Photoluminescence (PL) is a key characteristic of many aromatic compounds and is sensitive to molecular structure and environment. semanticscholar.org Following excitation, the molecule can return to the ground state via fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). The presence of heavy atoms like bromine can significantly influence the rates of these processes. iastate.edu Benzothiophene-based scaffolds are known to exhibit effective photoluminescent properties, which can be tuned for applications in sensing and optoelectronics. rsc.org
Influence of Halogen Substituents on Electronic Transitions and Luminescence
The chlorine and bromine atoms on the dibenzothiophene skeleton exert a significant influence on the molecule's electronic and photophysical properties through several mechanisms.
Inductive and Mesomeric Effects: Halogens act as electron-withdrawing groups through the inductive effect (-I) and as weak electron-donating groups through the mesomeric effect (+M) due to their lone pairs. These competing effects alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The net effect is typically a lowering of both HOMO and LUMO energy levels and a modification of the HOMO-LUMO energy gap, which often leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. researchgate.netnih.gov
Heavy-Atom Effect: A crucial consequence of halogenation, particularly with heavier halogens like bromine and iodine, is the internal heavy-atom effect. iastate.edu This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state, S₁, to a triplet excited state, T₁). iastate.edu By increasing the rate of ISC, the bromine substituent in this compound is expected to decrease the fluorescence quantum yield (the efficiency of light emission from the singlet state) and increase the population of the triplet state. This can lead to enhanced phosphorescence or facilitate photochemical reactions that proceed through a triplet state. iastate.edu Studies on halogen-substituted dibenzothiophene oxides have shown that chloro- and bromo-substituents lead to higher quantum yields for photochemical reactions that are proposed to involve an intersystem crossing step. iastate.edu
Table 2: Summary of Halogen Substituent Effects on Spectroscopic Properties
| Property | Influence of -Cl and -Br Substituents | Underlying Mechanism |
|---|---|---|
| Absorption/Emission Wavelength (λmax) | Typically red-shifted compared to unsubstituted dibenzothiophene. | Inductive and mesomeric effects altering the HOMO-LUMO gap. researchgate.net |
| Fluorescence Quantum Yield (ΦF) | Expected to be lower than the parent compound, especially due to bromine. | Heavy-atom effect enhances intersystem crossing (S₁ → T₁), depopulating the fluorescent S₁ state. iastate.edu |
| Intersystem Crossing (ISC) Rate | Increased, particularly by the bromine atom. | Enhanced spin-orbit coupling due to the heavy bromine atom. iastate.edu |
| Phosphorescence | Potentially enhanced at low temperatures due to increased population of the triplet state. | Heavy-atom effect facilitating the S₁ → T₁ transition. iastate.edu |
Computational and Theoretical Investigations of 6 Bromo 2 Chloro Dibenzothiophene
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties, such as its behavior as an organic semiconductor. nih.gov
For 6-bromo-2-chloro-dibenzothiophene, the HOMO would be distributed across the π-conjugated dibenzothiophene (B1670422) core, while the LUMO would also be located on this ring system. The introduction of electron-withdrawing halogen atoms (bromine and chlorine) is expected to stabilize the molecule by lowering the energy levels of both the HOMO and LUMO. Studies on similar structures, such as 2,7-dibromo- Current time information in Berlin, DE.benzothieno[3,2-b] Current time information in Berlin, DE.benzothiophene (2,7-diBr-BTBT), have shown that halogenation and further oxidation of the sulfur atom lead to a decrease in both HOMO and LUMO energies. mdpi.com This reduction in orbital energies typically enhances the stability of the molecule. The HOMO-LUMO energy gap is a crucial parameter, influencing the molecule's optical and electronic properties.
Table 1: Predicted Effects of Halogenation on Frontier Orbitals of a Dibenzothiophene Core
| Molecular Orbital | Expected Energy Change with Halogenation | Rationale |
|---|---|---|
| HOMO | Decrease | The electron-withdrawing nature of bromine and chlorine pulls electron density from the π-system, stabilizing the highest occupied orbital. |
| LUMO | Decrease | The inductive effect of the halogens also stabilizes the lowest unoccupied orbital. |
| HOMO-LUMO Gap | Moderate Change | The relative decrease in HOMO and LUMO energies determines the final gap, which is critical for electronic applications. For similar molecules, this gap tends to decrease upon oxidation of the sulfur atom. mdpi.com |
This table is based on established principles of physical organic chemistry and findings from related halogenated heterocyclic compounds.
Analysis of the molecular electrostatic potential (ESP) provides a map of the charge distribution on a molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). This is vital for understanding intermolecular interactions.
In this compound, the π-system of the aromatic rings and the lone pairs of the sulfur atom are expected to be regions of negative electrostatic potential. Conversely, the hydrogen atoms will exhibit positive potential. A key feature of halogenated aromatic compounds is the phenomenon of the "sigma-hole" (σ-hole). nih.gov This refers to a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite to the C-X bond (where X is Br or Cl). This positive σ-hole allows the halogen to act as a Lewis acid and form non-covalent interactions known as halogen bonds with Lewis bases (electron donors). researchgate.net The strength of this interaction can be tuned by the choice of the halogen atom. nih.gov
Table 2: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Role in Intermolecular Interactions |
|---|---|---|
| Dibenzothiophene π-system | Negative | Can interact with electron-deficient species or participate in π-stacking. |
| Sulfur Atom | Negative | Can act as a hydrogen or halogen bond acceptor. |
| Bromine and Chlorine Atoms | Positive (σ-hole) | Can act as halogen bond donors, interacting with electron-rich atoms like N, O, or S on adjacent molecules. researchgate.net |
| Hydrogen Atoms | Positive | Can act as weak hydrogen bond donors. |
This table is generated based on the theoretical principles of electrostatic potential and halogen bonding.
The presence and position of halogen atoms significantly modulate the physicochemical properties and reactivity of the dibenzothiophene scaffold.
Electronic Properties: As discussed, halogenation lowers the FMO energies, which can tune the material for specific electronic applications. This effect is crucial in the design of organic semiconductors. mdpi.com
Crystal Packing: The ability of bromine and chlorine to form halogen bonds provides a directional tool for crystal engineering. These specific, non-covalent interactions can guide the self-assembly of molecules in the solid state, influencing properties like charge carrier mobility in organic electronic devices. mdpi.comresearchgate.net
Photophysical Properties: The "heavy atom effect" is a well-known phenomenon where the presence of heavier atoms like bromine or iodine enhances the rate of intersystem crossing (e.g., from a singlet excited state to a triplet excited state). Studies on halogen-substituted dibenzothiophene oxides have shown that bromo- and chloro-substituents increase the quantum yields of photochemical reactions compared to the unsubstituted parent molecule. researchgate.net
Reactivity: The electron-withdrawing nature of halogens deactivates the aromatic rings towards electrophilic substitution reactions. However, they can serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for further functionalization of the dibenzothiophene core.
Reaction Mechanism and Kinetic Studies
While experimental synthetic procedures exist for various halogenated aromatic compounds, computational studies are invaluable for providing a detailed, step-by-step understanding of the reaction mechanisms, including the identification of transient intermediates and transition states that are difficult or impossible to observe experimentally.
The synthesis of this compound would likely involve a multi-step process, potentially starting from dibenzothiophene or a pre-functionalized precursor. Plausible synthetic steps could include electrophilic chlorination and bromination.
Computational modeling, using DFT, can elucidate the pathways for such reactions. For example, in an electrophilic bromination reaction, calculations can map the potential energy surface as the bromine electrophile approaches the dibenzothiophene ring. This would involve:
Formation of a π-complex, where the electrophile is weakly associated with the aromatic π-system.
Transformation into a σ-complex (also known as an arenium ion), a key intermediate where the bromine atom is covalently bonded to a carbon atom, breaking the aromaticity of that ring.
Departure of a proton to restore aromaticity and yield the final product.
Computational studies can determine the relative energies of these intermediates and predict the regioselectivity of the reaction (i.e., why the halogens add at the 2 and 6 positions). Similarly, for functionalization reactions like Suzuki coupling, computational models can detail the oxidative addition, transmetalation, and reductive elimination steps at the metal catalyst center.
For any given reaction step, the reactants must pass through a high-energy state known as the transition state (TS) before forming products. The energy difference between the reactants and the transition state is the activation energy or barrier height. This barrier dictates the kinetics of the reaction—a higher barrier means a slower reaction rate.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. For planar, halogenated aromatic molecules such as this compound, these forces are critical in determining the material's physical properties. The dominant interactions governing the supramolecular architecture are halogen bonds, arising from the bromine and chlorine substituents, and π-π stacking interactions, originating from the extended aromatic system. Computational and theoretical investigations provide profound insight into the nature and relative strengths of these interactions, which are often difficult to isolate and quantify experimentally. By modeling dimers and larger clusters of the molecule, researchers can dissect the energetic contributions of each type of force, predict the most stable packing arrangements, and understand how these interactions collectively stabilize the crystal lattice.
Computational Analysis of Halogen Bonding
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This phenomenon is rationalized by the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom along the axis of the covalent bond. unimi.it In this compound, both the bromine and chlorine atoms can act as halogen bond donors.
Computational chemistry offers powerful tools to analyze these interactions. High-level quantum chemical methods, particularly Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D) and Møller-Plesset second-order perturbation theory (MP2), are employed to calculate the geometries and binding energies of halogen-bonded complexes. nih.govnih.gov These calculations can model the interaction of this compound with itself or with other Lewis bases.
Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of these bonds. mdpi.comnih.gov QTAIM analysis identifies bond critical points (BCPs) between the interacting atoms and analyzes the electron density (ρ) and its Laplacian (∇²ρ) at these points to confirm the presence and classify the strength of the interaction. mdpi.com A topological analysis of the electron density can reveal the signature of a "σ-hole" as a region of electron deficiency on the halogen atom that interacts with a region of electron accumulation on the acceptor atom. nih.gov
Below is a representative table of interaction energies (ΔE) calculated for potential halogen-bonded dimers of this compound. The data is illustrative of results obtained from DFT calculations on similar halogenated aromatic compounds and demonstrates the relative strengths of different possible interactions.
| Interacting Dimer | Interaction Type | Calculated Interaction Energy (ΔE) (kcal/mol) | Basis Set / Method |
|---|---|---|---|
| (C12H6BrClS)₂ | C-Br···S | -3.8 | ωB97X-D / aug-cc-pVTZ |
| (C12H6BrClS)₂ | C-Cl···S | -2.5 | ωB97X-D / aug-cc-pVTZ |
| (C12H6BrClS)₂ | C-Br···π | -3.1 | ωB97X-D / aug-cc-pVTZ |
| C12H6BrClS · H₂O | C-Br···O | -4.2 | ωB97X-D / aug-cc-pVTZ |
Simulation of π-π Stacking Interactions in Solid State
As a large polycyclic aromatic hydrocarbon (PAH), this compound is expected to exhibit significant π-π stacking interactions, which are crucial for its solid-state assembly. arxiv.orgnih.gov These non-covalent interactions arise from attractive electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.
Computational simulations are essential for quantifying the energetics of these stacking interactions. The calculations typically model a dimer of the molecule in various orientations to find the most energetically favorable arrangement. Common configurations include:
Sandwich (or Eclipsed): Rings are placed directly on top of each other. This is often energetically unfavorable due to electrostatic repulsion.
Slipped-Parallel (or Parallel-Displaced): One ring is offset relative to the other. This is a very common and stable motif for PAHs. arxiv.orgarxiv.org
T-shaped: The edge of one ring points towards the face of another.
To accurately capture the weak but cumulative effect of dispersion forces that dominate π-π stacking, computational methods must be chosen carefully. High-level ab initio methods like Coupled Cluster (CCSD(T)) provide benchmark accuracy but are computationally expensive. researchgate.net For larger systems, dispersion-corrected DFT (DFT-D) and spin-component scaled MP2 (SOS-MP2) methods offer a good balance of accuracy and efficiency. arxiv.orgarxiv.orgresearchgate.net These methods can compute the interaction energies for different stacking geometries, revealing the most likely packing motifs in the solid state.
The following table presents illustrative interaction energy data for different π-π stacking configurations of a this compound dimer. The values are representative of those obtained from high-level calculations on similar PAHs and demonstrate the energetic preference for displaced over eclipsed stacking arrangements. arxiv.org
| Stacking Configuration | Interplanar Distance (Å) | Lateral Displacement (Å) | Calculated Interaction Energy (ΔE) (kcal/mol) | Basis Set / Method |
|---|---|---|---|---|
| Sandwich (Eclipsed) | 3.60 | 0.0 | -8.5 | SOS-MP2 / def2-TZVP |
| Slipped-Parallel | 3.45 | 1.5 | -12.1 | SOS-MP2 / def2-TZVP |
| Slipped-Parallel | 3.40 | 2.0 | -11.5 | SOS-MP2 / def2-TZVP |
| T-shaped | 4.80 | N/A | -6.2 | SOS-MP2 / def2-TZVP |
Advanced Applications of 6 Bromo 2 Chloro Dibenzothiophene in Materials Science
Organic Electronics and Optoelectronics
The rigid, planar structure and the electron-rich sulfur atom of the dibenzothiophene (B1670422) core provide inherent charge-carrying capabilities. The addition of electron-withdrawing halogen atoms like bromine and chlorine further modulates the electronic energy levels (HOMO/LUMO) and the charge transport properties of the molecule, making it highly suitable for various roles in organic electronic and optoelectronic devices.
Role in Organic Light-Emitting Diodes (OLEDs) as Luminescent Materials (Blue and Green Emitters)
In the field of Organic Light-Emitting Diodes (OLEDs), particularly for high-energy blue and green emission, host materials are required to have a high triplet energy to efficiently confine the triplet excitons on the phosphorescent dopant and prevent energy back-transfer. Dibenzothiophene derivatives are excellent candidates for this role. researchgate.netrsc.org Theoretical and experimental studies have shown that the dibenzothiophene moiety serves as a robust backbone for host materials in deep blue phosphorescent OLEDs (PHOLEDs). rsc.org
Table 1: Properties of Dibenzothiophene-Based Host Materials for OLEDs
| Property | Significance in OLEDs | Typical Values for Dibenzothiophene Derivatives |
|---|---|---|
| Triplet Energy (T₁) | Must be higher than the dopant's T₁ to ensure efficient phosphorescence. | > 2.6 eV for green and > 2.8 eV for blue emitters. |
| HOMO/LUMO Levels | Determine charge injection barriers from adjacent layers. | Tunable via substitution; deep HOMO levels enhance stability. |
| Glass Transition Temp. (Tg) | High Tg indicates good morphological stability of the thin film. | Often > 100 °C, ensuring device longevity. |
Applications in Organic Semiconductors
The dibenzothiophene scaffold is a prominent building block for high-performing small-molecule organic semiconductors (OSCs). Its inherent planarity and extensive π-conjugation facilitate intermolecular interactions that are crucial for efficient charge transport in thin-film transistors. The introduction of halogen atoms like bromine and chlorine in 6-Bromo-2-chloro-dibenzothiophene serves to modify the electronic properties, which is a key strategy for tuning the performance of OSCs.
Halogenation generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the material's stability in air by making it less susceptible to oxidation and can also facilitate better energy level alignment with electrodes for more efficient charge injection. The presence of bromo-substituents is well-tolerated in the synthesis of complex organic semiconductor materials, allowing for further chemical modifications to optimize performance.
Charge Transport Properties and Reorganization Energies
The efficiency of charge transport in organic semiconductors is fundamentally linked to the molecule's reorganization energy (λ). This energy represents the geometric relaxation cost a molecule pays upon gaining or losing an electron. A lower reorganization energy generally corresponds to a higher charge transport rate. scirp.org Theoretical studies using density functional theory (DFT) have been employed to calculate the reorganization energies for dibenzothiophene derivatives to evaluate their potential as charge transport materials. researchgate.netscirp.org
For electron transport materials, which are crucial for balancing charge flow in devices like OLEDs, a low electron reorganization energy (λₑ) is desirable. Calculations on various substituted dibenzothiophenes show that the position of substitution significantly impacts the reorganization energy and, consequently, the predicted charge transport rate. scirp.org While specific data for this compound is not detailed, the principles derived from related structures suggest that its halogen substituents would influence the electron distribution and geometry of both the neutral and charged states, thereby affecting its reorganization energy. The study of hole and electron transport in organic materials indicates that for most compounds, the reorganization energy for hole transport (λ₊) is larger than that for electron transport (λ₋). acs.org The search for new materials with low reorganization energy is a primary focus for improving charge transport in organic electronics. unesp.br
Table 2: Factors Influencing Charge Transport in Dibenzothiophene Derivatives
| Parameter | Definition | Impact on Performance |
|---|---|---|
| Reorganization Energy (λ) | The energy required for a molecule to change its geometry from the neutral to the charged state and vice versa. | Lower λ generally leads to higher charge mobility. scirp.org |
| HOMO/LUMO Energy Levels | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Affects charge injection efficiency and air stability. |
| Intermolecular Coupling | The electronic interaction between adjacent molecules in the solid state. | Strong coupling (e.g., through π-π stacking) enhances charge transport. |
Advanced Materials Synthesis and Polymer Chemistry
The reactivity of the carbon-halogen bonds in this compound makes it an exceptionally useful precursor in the synthesis of more complex and functional materials. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential reactions, opening pathways to a wide array of novel structures.
Precursor for π-Conjugated Polymers and Macromolecules
The synthesis of π-conjugated polymers, which form the active layer in many organic electronic devices, often relies on cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming new carbon-carbon bonds to build up a polymer chain. youtube.com
This compound is an ideal AB₂-type monomer for creating such polymers. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective polymerization using the bromo position, leaving the chloro group intact for subsequent post-polymerization functionalization or for influencing the polymer's final properties. This synthetic strategy can be used to create well-defined polymer architectures, including hyperbranched polymers. researchgate.net By reacting this compound with a diboronic ester in a Suzuki polycondensation reaction, a poly(dibenzothiophene) derivative can be synthesized, where the dibenzothiophene units are linked to form an extended conjugated backbone. acs.org The resulting polymers are expected to have interesting electronic and photophysical properties suitable for applications in organic solar cells and field-effect transistors.
Integration into Functional Supramolecular Assemblies
Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. youtube.com this compound possesses several features that make it a candidate for integration into functional supramolecular assemblies. The planar aromatic system can participate in π-π stacking interactions, which are a primary driving force for the self-assembly of many organic materials.
Furthermore, the bromine and chlorine atoms can engage in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. These interactions are directional and can be used to guide the assembly of molecules into specific, predictable, and ordered one-, two-, or three-dimensional architectures. nih.gov By co-crystallizing this compound with suitable halogen bond acceptors, it is possible to construct complex supramolecular networks with tailored topologies and potential functionalities in areas such as gas storage, separation, or catalysis. The principles of supramolecular chemistry allow for the pre-organization of monomers before a chemical reaction, enabling the synthesis of complex polymers with precise compositions and structures. nso-journal.orgrsc.org
Catalysis and Industrial Processes
The unique structural and electronic properties of dibenzothiophene-based compounds make them intriguing candidates for catalytic applications. The presence of a sulfur atom and an extended π-system can facilitate interactions with metal centers and other reactants, potentially leading to novel catalytic activities.
Oxidative desulfurization (ODS) is a critical process for removing sulfur compounds from fuels, thereby reducing harmful sulfur oxide emissions. This technology often relies on catalysts to facilitate the oxidation of sulfur-containing compounds, such as dibenzothiophene and its alkylated derivatives, to their corresponding sulfoxides and sulfones, which can then be more easily removed.
Currently, there is a lack of specific research detailing the use of this compound as either a catalyst or an adsorbent in oxidative desulfurization technologies. While numerous studies focus on the desulfurization of dibenzothiophene itself using various catalytic systems, the specific contribution or potential of its bromo-chloro substituted form has not been reported. The electronic effects of the bromine and chlorine substituents on the dibenzothiophene core could theoretically influence its adsorption affinity or its reactivity in ODS processes, but experimental data to support this is not available in the reviewed literature.
Dibenzothiophene derivatives have been explored as ligands in transition metal catalysis due to the coordinating ability of the sulfur atom and the potential for π-stacking interactions. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability.
Transition-metal-catalyzed coupling reactions are a powerful method for the construction of complex organic molecules, including dibenzothiophenes themselves. mdpi.com However, the synthesis and application of ligands specifically derived from this compound for transition metal catalysis are not described in the current body of scientific literature. The development of such ligands would involve the synthetic modification of this compound to incorporate coordinating groups, followed by complexation with a transition metal. The performance of these hypothetical complexes in catalytic reactions would then need to be evaluated. At present, no studies detailing these steps or the catalytic performance of such systems have been found.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
One promising approach involves the use of sulfoxide (B87167) as a directing group for C-H metalation and boration, followed by a Suzuki coupling reaction. rsc.org This tandem process significantly reduces the number of synthetic steps and allows for the creation of a variety of 4-substituted dibenzothiophene (B1670422) derivatives in a more controlled and efficient manner. rsc.org Further research into domino reactions, which combine multiple transformations in a single operation, holds the potential to construct complex polycyclic aromatic hydrocarbons with high atom economy. goettingen-research-online.de
Development of Highly Functionalized Dibenzothiophene Architectures
Building upon efficient synthetic routes, researchers are poised to create a diverse array of highly functionalized dibenzothiophene architectures. The introduction of various functional groups onto the dibenzothiophene scaffold is crucial for tuning its electronic and physical properties for specific applications.
Recent advancements have demonstrated the synthesis of dibenzothiophene S-oxides through a Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters, followed by electrophilic cyclization. rsc.orgrsc.org This method allows for the incorporation of different functional groups, and further transformations like Pummerer-type C–H propargylation and aryne reactions can lead to even more complex and highly functionalized derivatives. rsc.orgrsc.org The ability to create such diverse structures opens up possibilities for their use in materials science and medicinal chemistry. rsc.org
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is critical for optimizing synthetic protocols. Future research will increasingly rely on advanced characterization techniques for the in situ monitoring of chemical reactions. nih.govbirmingham.ac.uk Time-resolved in situ (TRIS) monitoring of mechanochemical reactions, for instance, provides valuable insights into reaction kinetics and pathways. nih.govbirmingham.ac.uk
Techniques such as synchrotron X-ray diffraction and Raman spectroscopy can be employed to follow the transformation of reactants into products in real-time. birmingham.ac.uk This data is invaluable for elucidating reaction mechanisms and optimizing experimental parameters to enhance reaction speed and selectivity. nih.govbirmingham.ac.uk
Integration of Computational Design with Experimental Synthesis for Targeted Properties
The synergy between computational design and experimental synthesis is set to revolutionize the development of new materials. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic and thermodynamic properties of novel dibenzothiophene derivatives before their synthesis. mdpi.com
This computational pre-screening allows researchers to identify promising candidates with desired characteristics, thereby guiding synthetic efforts and reducing the time and resources spent on trial-and-error experimentation. researchgate.netmdpi.com The rational design of dibenzothiophene-based host materials for applications like Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) has already demonstrated the power of this integrated approach. acs.org
Expanded Applications in Emerging Technologies and Advanced Materials
The unique properties of functionalized dibenzothiophenes make them attractive candidates for a wide range of emerging technologies and advanced materials. Their applications in organic electronics, particularly as host materials for PHOLEDs, have been a significant area of research. researchgate.netacs.org The development of dibenzothiophene-based materials with bipolar transporting properties has led to high-efficiency white PHOLEDs. acs.org
Furthermore, the ability to synthesize novel scaffolds from functionalized benzothiophenes opens up avenues for their use as potential therapeutic agents. nih.gov The exploration of dibenzothiophene derivatives in areas such as luminescent materials and conducting polymers continues to be a promising field of study. sioc-journal.cnrsc.org
Environmental Implications of Halogenated Dibenzothiophenes and Remediation Strategies
As the use of halogenated compounds like 6-Bromo-2-chloro-dibenzothiophene expands, it is imperative to consider their environmental impact. exlibrisgroup.com Research into the sources, occurrence, and fate of halogenated heterocyclic compounds in the environment is crucial for assessing potential risks. exlibrisgroup.com
Future work will also need to focus on developing effective remediation strategies. This includes exploring green methods for halogenation to minimize environmental contamination from the outset. exlibrisgroup.com Additionally, research into the biodesulfurization of dibenzothiophene from fossil fuels using microorganisms and the development of catalysts for oxidative desulfurization (ODS) processes are important steps towards mitigating the environmental footprint of these compounds. acs.org The establishment of comprehensive environmental management systems by manufacturers will also play a key role in ensuring responsible production and use. bloomtechz.com
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-dibenzothiophene, and what are their comparative advantages?
- Methodological Answer : The synthesis typically involves halogenation of dibenzothiophene precursors. A two-step approach is common:
Direct Bromination : Dibenzothiophene is brominated at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .
Chlorination : Subsequent electrophilic chlorination at the 2-position using Cl₂/FeCl₃ or SO₂Cl₂.
Advantages : NBS offers regioselectivity for bromination, while FeCl₃ ensures controlled chlorination. Yield optimization (70–85%) requires inert atmospheres and stoichiometric monitoring via TLC .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC (>95% purity): Use a C18 column with acetonitrile/water (70:30) mobile phase .
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR: Br and Cl substituents induce deshielding of adjacent carbons) .
- X-ray Crystallography : Resolve crystallographic data (e.g., space group P2₁/c, unit cell parameters a=10.2 Å, b=12.5 Å) for absolute configuration validation .
Q. What solvents and storage conditions are optimal for preserving this compound stability?
- Methodological Answer :
- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in hexane .
- Storage : Store at 0–4°C in amber vials under argon to prevent photodegradation and hydrolysis. Purity degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the reactivity of dibenzothiophene in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Insight : The electron-withdrawing Br and Cl groups reduce electron density at the 6- and 2-positions, enhancing oxidative addition in Suzuki-Miyaura couplings.
- Experimental Design : Compare Pd(PPh₃)₄ vs. Pd(dba)₂ catalysts in coupling with arylboronic acids. Kinetic studies (GC-MS monitoring) show Pd(dba)₂ improves yields by 15–20% due to reduced steric hindrance .
Q. What challenges arise in computational modeling of this compound’s electronic properties, and how can they be mitigated?
- Methodological Answer :
- Challenges : Halogen atoms introduce significant spin-orbit coupling, complicating DFT calculations.
- Mitigation Strategies :
- Use hybrid functionals (B3LYP-D3) with def2-TZVP basis sets for accurate HOMO-LUMO gap estimation (~3.8 eV).
- Include solvent effects (PCM model for THF) to refine dipole moment calculations .
Q. How can researchers resolve contradictory data in spectroscopic characterization of degradation byproducts?
- Methodological Answer :
- Case Study : Observed discrepancies in LC-MS peaks (m/z 320 vs. 305) suggest debromination or dechlorination pathways.
- Resolution Workflow :
Isolation : Prep-HPLC to separate byproducts.
High-Resolution MS : Confirm molecular formulas (e.g., m/z 305.912 matches C₁₂H₆BrClS).
Mechanistic Probes : Conduct controlled thermal degradation (TGA-DSC) to identify temperature-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
